Maesopsin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Maesopsin is a compound isolated from the roots of Rheum emodi, a plant traditionally used in Nepalese medicine []. Scientific research suggests Maesopsin might have properties relevant to various scientific fields. Here's a breakdown of its potential research applications:

Antioxidant Activity

Studies indicate Maesopsin possesses significant antioxidant activity. A DPPH assay, a common method for measuring antioxidant capacity, has shown promising results for Maesopsin []. However, further research is needed to understand the specific mechanisms behind this activity and its potential implications for human health.

Future Research Directions

Maesopsin's research is still in its early stages. While some studies suggest potential benefits, more investigation is required. Future research areas could include:

- In-vivo studies to assess Maesopsin's effects on living organisms.

- Exploring its potential applications in specific disease models.

- Identifying the molecular targets and pathways Maesopsin interacts with.

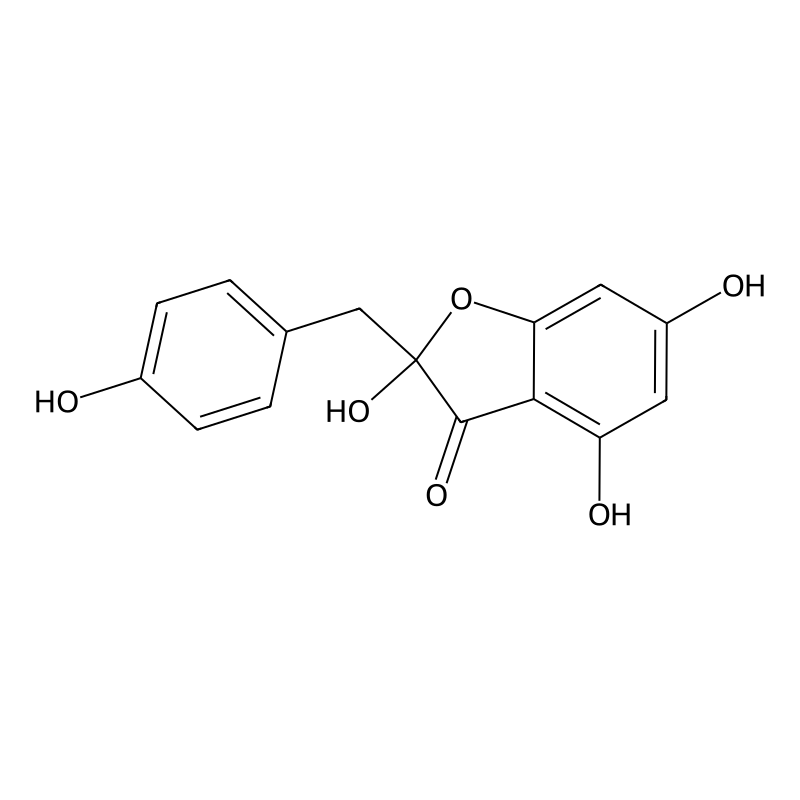

Maesopsin has the chemical formula C₁₅H₁₂O₆ and is classified as a flavonoid. It is characterized by a complex structure that includes multiple hydroxyl groups, contributing to its reactivity and biological properties. The compound has been isolated and studied for its potential health benefits, particularly in traditional medicine contexts.

Maesopsin can undergo various chemical transformations typical of flavonoids. These include:

- Hydrolysis: Maesopsin can be hydrolyzed to yield simpler phenolic compounds.

- Methylation: The introduction of methyl groups can alter its solubility and biological activity.

- Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation, which can lead to the formation of reactive oxygen species.

These reactions are significant for understanding how maesopsin interacts with other biological molecules and its stability under different conditions .

Research has indicated that maesopsin exhibits several biological activities:

- Anticancer Properties: Studies have shown that maesopsin 4-O-β-glucoside possesses in vivo anticancer activity against various cancer cell lines, suggesting its potential as an anticancer agent .

- Antioxidant Activity: The compound demonstrates strong antioxidant properties, which can help mitigate oxidative stress in cells .

- Anti-inflammatory Effects: Preliminary studies suggest that maesopsin may also have anti-inflammatory effects, although further research is needed to substantiate these claims.

Maesopsin can be synthesized through various methods:

- Extraction from Natural Sources: The primary method involves extracting maesopsin from the leaves of Artocarpus tonkinensis using solvents like ethanol or methanol.

- Chemical Synthesis: Synthetic routes have been developed that involve the use of starting materials such as flavonoids or phenolic compounds, followed by specific reactions like methylation or glycosylation to produce maesopsin .

The applications of maesopsin are diverse:

- Pharmaceuticals: Due to its anticancer and antioxidant properties, maesopsin is being explored as a potential ingredient in cancer therapies and dietary supplements.

- Cosmetics: Its antioxidant effects make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.

- Food Industry: As a natural antioxidant, maesopsin may be used to enhance the shelf life and nutritional value of food products.

Maesopsin, systematically named 2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one, represents a phenolic compound with molecular formula C₁₅H₁₂O₆ and molecular weight of 288.25 g/mol [1]. This natural compound has demonstrated significant pharmacological potential across multiple therapeutic areas, with particular emphasis on its antineoplastic, neuropharmacological, and antimicrobial properties [2].

Antineoplastic Mechanisms

In Vivo Tumor Growth Inhibition in Lewis Lung Carcinoma

Maesopsin 4-O-β-glucoside (TAT2), a derivative of the parent compound, has demonstrated significant antitumor activity in Lewis lung carcinoma (LLC) experimental models [3] [4]. In BALB/c mice bearing LLC tumors induced by implantation of 2 × 10⁶ LLC cells into the subcutaneous right posterior flank, TAT2 exhibited dose-dependent antitumor effects [3].

The compound demonstrated efficacy at doses of 100 and 200 mg/kg body weight when administered orally, resulting in decreased tumor growth, increased survival rates, and amelioration of hematological and biochemical parameters (P < 0.05) [3] [4]. Notably, TAT2 showed no acute toxicity at the highest tested dose of 2000 mg/kg body weight, indicating a favorable safety profile [3]. The mechanism of action appears to involve inhibition of proliferation rather than induction of cell death, as evidenced by reduced proliferation rates without significant increases in apoptotic markers [5].

Cytotoxic Effects on Colon Cancer Cell Lines (CL40, SW480)

Comprehensive cytotoxicity studies have revealed maesopsin's potent antineoplastic activity against multiple colon cancer cell lines [2]. The compound demonstrated superior efficacy compared to 5-fluorouracil (5-FU), the standard chemotherapeutic agent for colon cancer treatment.

Cytotoxicity Profile Against Colon Cancer Cell Lines:

The IC₅₀ values for maesopsin against various colon cancer cell lines were as follows: CL40 (2.68 ± 0.08 µM), SW1417 (8.52 ± 0.40 µM), LS1034 (9.16 ± 0.71 µM), and SW480 (11.21 ± 0.80 µM) [2]. In comparison, 5-FU demonstrated an IC₅₀ value of 15.53 ± 0.84 µM across all tested cell lines, indicating maesopsin's superior potency [2].

Lung Cancer Cell Line Activity:

Maesopsin also exhibited significant cytotoxic effects against lung cancer cell lines, with IC₅₀ values of 8.31 ± 0.20 µM for 95D cells, 12.64 ± 0.84 µM for SPC-A-1 cells, and 31.47 ± 2.15 µM for SK-LU-1 cells [2]. These values were consistently lower than the 5-FU control (36.13 ± 4.66 µM), demonstrating maesopsin's broad-spectrum antineoplastic activity [2].

Molecular Mechanisms:

The antineoplastic effects of maesopsin involve multiple molecular pathways. Gene expression profiling studies revealed that maesopsin modulates 19 identifiable genes, with transcription factor CP2 being the most significantly affected [5] [6]. The compound also stimulates transforming growth factor-beta (TGF-β) release, although TGF-β neutralization does not reverse the antiproliferative effects, suggesting alternative mechanistic pathways [5].

Antimicrobial Properties

Growth Inhibition Spectrum Against Oral Pathogens

Maesopsin and its glucoside derivatives demonstrate significant antimicrobial activity against selected oral pathogens [8]. During bioassay-guided fractionation of Ceanothus americanus extracts, maesopsin and maesopsin-6-O-glucoside were identified among five active compounds with antimicrobial properties [8].

Pathogen Susceptibility Profile:

The primary active compounds from the Ceanothus americanus extract, ceanothic acid and ceanothetric acid, demonstrated growth inhibitory effects against major oral pathogens including Streptococcus mutans, Actinomyces viscosus, Porphyromonas gingivalis, and Prevotella intermedia with minimum inhibitory concentrations (MICs) ranging from 42 to 625 micrograms per milliliter [8]. However, maesopsin, its glucoside derivative, and 27-hydroxy ceanothic acid showed limited activity, being inactive below concentrations of 500 micrograms per milliliter [8].

Comparative Activity:

While maesopsin demonstrated moderate antimicrobial activity, its glucoside derivatives showed enhanced potency in certain assays. Maesopsin-6-O-glucoside exhibited moderate activity against Staphylococcus aureus and demonstrated strong interaction with the accessory gene regulator protein A (AgrA) of Staphylococcus aureus in silico studies [9].

Structure-Activity Relationships in Microbial Resistance

Molecular Target Interactions:

In silico studies have revealed important structure-activity relationships for maesopsin's antimicrobial activity [9]. Maesopsin-6-O-glucoside, which showed moderate activity against Staphylococcus aureus, strongly interacted with the active site of the accessory gene regulator protein A (AgrA) of Staphylococcus aureus [9]. This interaction suggests that the glucosylation of maesopsin may enhance its ability to interfere with bacterial quorum sensing mechanisms.

Resistance Mechanisms:

The moderate antimicrobial activity of maesopsin compared to other natural compounds from the same source suggests that certain structural features may influence its efficacy against microbial resistance mechanisms. The phenolic structure of maesopsin, while providing antioxidant properties, may have limited penetration through bacterial cell walls or may be susceptible to bacterial efflux systems [8].

Synergistic Potential:

The presence of multiple bioactive compounds in Ceanothus americanus extracts, including both highly active triterpenes (ceanothic acid, ceanothetric acid) and moderately active flavonoids (maesopsin, maesopsin-6-O-glucoside), suggests potential synergistic antimicrobial effects [8]. This combination approach may help overcome individual compound limitations and provide broader spectrum activity against oral pathogens.

Purity

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Use Classification

Dates

2: Thuy TT, Thien DD, Quang Hung T, Tam NT, Anh NTH, Nga NT, Cuc NT, Mai LP, Van Sung T, Delfino DV, Thao DT. In vivo anticancer activity of maesopsin 4-O-β-glucoside isolated from leaves of Artocarpus tonkinensis A. Chev. Ex Gagnep. Asian Pac J Trop Med. 2016 Apr;9(4):351-356. doi: 10.1016/j.apjtm.2016.03.012. Epub 2016 Mar 10. PubMed PMID: 27086153.

3: Boucherle B, Peuchmaur M, Boumendjel A, Haudecoeur R. Occurrences, biosynthesis and properties of aurones as high-end evolutionary products. Phytochemistry. 2017 Oct;142:92-111. doi: 10.1016/j.phytochem.2017.06.017. Review. PubMed PMID: 28704688.

4: Chao R, Zhang Y, Yang P, Liu W. [Determination of maesopsin in shengdeng (Rhamnella gilgitica Mansf. et Melch) by HPLC]. Zhongguo Zhong Yao Za Zhi. 1997 Apr;22(4):233-4, 255. Chinese. PubMed PMID: 10743217.

5: Li XC, Cai L, Wu CD. Antimicrobial compounds from Ceanothus americanus against oral pathogens. Phytochemistry. 1997 Sep;46(1):97-102. PubMed PMID: 9276981.

6: Yoshikawa K, Eiko K, Mimura N, Kondo Y, Arihara S. Hovetrichosides C-G, five new glycosides of two auronols, two neolignans, and a phenylpropanoid from the bark of Hovenia trichocarea. J Nat Prod. 1998 Jun 26;61(6):786-90. PubMed PMID: 9644065.

7: Muhammad D, Lalun N, Bobichon H, Le Magrex Debar E, Gangloff SC, Nour M, Voutquenne-Nazabadioko L. Triterpenoid saponins and other glycosides from the stems and bark of Jaffrea xerocarpa and their biological activity. Phytochemistry. 2017 Sep;141:121-130. doi: 10.1016/j.phytochem.2017.05.018. PubMed PMID: 28614728.

8: Braune A, Engst W, Elsinghorst PW, Furtmann N, Bajorath J, Gütschow M, Blaut M. Chalcone Isomerase from Eubacterium ramulus Catalyzes the Ring Contraction of Flavanonols. J Bacteriol. 2016 Oct 7;198(21):2965-2974. Print 2016 Nov 1. PubMed PMID: 27551015; PubMed Central PMCID: PMC5055601.

9: Dang DT, Eriste E, Liepinsh E, Trinh TT, Erlandsson-Harris H, Sillard R, Larsson P. A novel anti-inflammatory compound, artonkin-4'-O-glucoside, from the leaves of Artocarpus tonkinensis suppresses experimentally induced arthritis. Scand J Immunol. 2009 Feb;69(2):110-8. doi: 10.1111/j.1365-3083.2008.02205.x. PubMed PMID: 19170963.

10: Wang YF, Cao JX, Efferth T, Lai GF, Luo SD. Cytotoxic and new tetralone derivatives from Berchemia floribunda (Wall.) Brongn. Chem Biodivers. 2006 Jun;3(6):646-53. PubMed PMID: 17193298.

11: Farag SF, Kimura Y, Ito H, Takayasu J, Tokuda H, Hatano T. New isoflavone glycosides from Iris spuria L. (Calizona) cultivated in Egypt. J Nat Med. 2009 Jan;63(1):91-5. doi: 10.1007/s11418-008-0291-7. Epub 2008 Sep 13. PubMed PMID: 18791667.

12: Thuy TT, Kamperdick C, Ninh PT, Lien TP, Thao TT, Sung TV. Immunosuppressive auronol glycosides from Artocarpus tonkinensis. Pharmazie. 2004 Apr;59(4):297-300. PubMed PMID: 15125577.

13: Diep Thi Lan P, Nguydna QV, Vu VC, Le TN, Nguyena TH, Phama TH, Chau VM, Pham VC. Synthesis of auronol derivatives and their immunostimulating activity. Nat Prod Commun. 2015 Apr;10(4):591-4. PubMed PMID: 25973484.

14: Krenn L, Presser A, Pradhan R, Bahr B, Paper DH, Mayer KK, Kopp B. Sulfemodin 8-O-beta-D-glucoside, a new sulfated anthraquinone glycoside, and antioxidant phenolic compounds from Rheum emodi. J Nat Prod. 2003 Aug;66(8):1107-9. PubMed PMID: 12932135.

15: An RB, Park EJ, Jeong GS, Sohn DH, Kim YC. Cytoprotective constituent of Hoveniae Lignum on both Hep G2 cells and rat primary hepatocytes. Arch Pharm Res. 2007 Jun;30(6):674-7. PubMed PMID: 17679542.

16: Bekker R, Li XC, ElSohly HN, Clark AM, Brandt EV, Ferreira D. Resolution and absolute configuration of naturally occurring auronols. J Nat Prod. 2001 Mar;64(3):345-7. PubMed PMID: 11277752.